molecular formula C16H16ClN3O4 B2480273 N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide CAS No. 2117998-37-3

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide

Cat. No.: B2480273
CAS No.: 2117998-37-3
M. Wt: 349.77
InChI Key: BGRYZCOKOZRPJT-UHFFFAOYSA-N
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Description

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a morpholine ring, a chlorinated phenyl group, and an acetamide moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions involving this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or nitric acid under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares a similar morpholine ring structure but differs in its thiadiazole moiety.

    4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: Another compound with a morpholine ring and a chlorinated phenyl group.

Uniqueness

N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide is unique due to its combination of a morpholine ring, a chlorinated phenyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[3-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-10(21)18-11-3-2-4-12(9-11)20-15(22)13(17)14(16(20)23)19-5-7-24-8-6-19/h2-4,9H,5-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRYZCOKOZRPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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